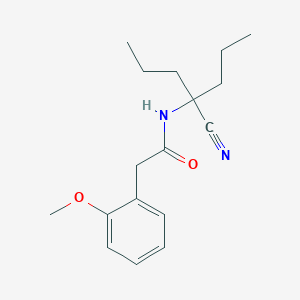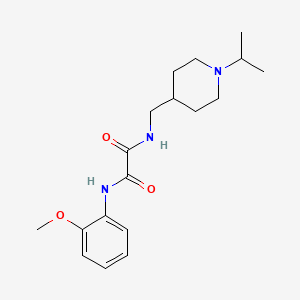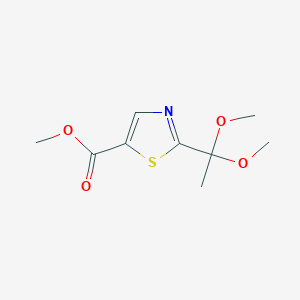
N-(2,4-difluorophenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including N-acylation, Beckmann rearrangement, and amidification processes. For example, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . Similarly, a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were prepared via a Beckmann rearrangement followed by trifluoroacetylation . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography. For instance, the crystal packing of a thiophene-based acetamide was stabilized by various hydrogen bonds, and its structure was further investigated using DFT methods . The dihedral angles between aromatic planes and their orientation with respect to the acetamide group are key structural features that have been analyzed, as seen in the structure of 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide .
Chemical Reactions Analysis
The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings. For example, the presence of halogens in the phenyl ring of indole-based acetamides has been shown to enhance antioxidant activity . The interaction of these compounds with biological targets, such as DNA bases or enzymes like lactate dehydrogenase, has been studied using computational methods like molecular docking .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Intermolecular interactions, such as hydrogen bonding and pi-stacking, play a significant role in the crystal packing and can affect the compound's solid-state properties . The presence of functional groups like halogens or nitro groups can also impact the compound's reactivity and its potential as a drug candidate.
Aplicaciones Científicas De Investigación
Antitumor Efficacy Prediction
Improved syntheses of SAENTA analogues and fluorescent probe conjugates demonstrated binding to human equilibrative nucleoside transporter 1 (hENT1) in cancer cell lines. This binding effect aids in predicting the antitumor efficacy of gemcitabine, indicating potential applications in cancer treatment and diagnostic imaging (Robins et al., 2010).
Photovoltaic Efficiency and Ligand-Protein Interactions
Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs show their potential as photosensitizers in dye-sensitized solar cells (DSSCs), thanks to good light harvesting efficiency (LHE). Additionally, molecular docking studies reveal binding interactions with cyclooxygenase 1 (COX1), suggesting applications in drug design and renewable energy technologies (Mary et al., 2020).
Polymer Network Formation
Thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators were developed for preparing PMMA hybrid networks, showcasing an improvement in thermal stability and robust polymer/filler networks. This research indicates applications in materials science, particularly in developing advanced composite materials with enhanced properties (Batibay et al., 2020).
Structural Analysis and Molecular Interactions
The study on the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provides insights into molecular shape and intermolecular interactions, which are crucial for understanding compound reactivity and binding properties. Such information is valuable for drug design and the development of new materials (Boechat et al., 2011).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2OS/c1-16-6-8-17(9-7-16)13-28-14-23(19-4-2-3-5-22(19)28)30-15-24(29)27-21-11-10-18(25)12-20(21)26/h2-12,14H,13,15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITPIGHBKJQQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)
![2-Chloro-N-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]acetamide](/img/structure/B2525114.png)
![N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2525115.png)


![4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2525124.png)
![ethyl 2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2525126.png)
![4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B2525127.png)



![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2525131.png)
